molecular formula C12H13NO3 B13111643 3-Hydroxy-2-(1H-indol-3-yl)butanoic acid

3-Hydroxy-2-(1H-indol-3-yl)butanoic acid

Cat. No.: B13111643
M. Wt: 219.24 g/mol
InChI Key: DDWUZPLHLWHOKU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(1H-indol-3-yl)butanoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(1H-indol-3-yl)butanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the hydroxylation of 2-(1H-indol-3-yl)butanoic acid using oxidizing agents. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy-2-(1H-indol-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical reactions within cells. The indole ring structure allows it to bind to various receptors and enzymes, influencing their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(1H-indol-3-yl)butanoic acid
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

3-Hydroxy-2-(1H-indol-3-yl)butanoic acid is unique due to its specific hydroxylation pattern and its distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-hydroxy-2-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO3/c1-7(14)11(12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)

InChI Key

DDWUZPLHLWHOKU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CNC2=CC=CC=C21)C(=O)O)O

Origin of Product

United States

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